5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide
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Overview
Description
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a pyridinylmethylphenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Chlorination: The starting material, phenyl furan, undergoes nitration to introduce a nitro group, followed by chlorination to add a chlorine atom to the aromatic ring.
Amidation: The chloronitrophenyl intermediate is then reacted with 4-(pyridin-4-ylmethyl)aniline under appropriate conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
Reduction: The major product of reduction is 5-(2-amino-4-chlorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide.
Substitution: Depending on the nucleophile, products can vary, such as 5-(2-chloro-4-aminophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide.
Scientific Research Applications
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinylmethylphenyl group may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chloro-4-nitrophenyl)-furan-2-carboxamide
- 5-(2-chloro-4-nitrophenyl)-N-phenylfuran-2-carboxamide
- 5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-2-ylmethyl)phenyl]furan-2-carboxamide
Uniqueness
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitrophenyl and a pyridinylmethylphenyl group allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c24-20-14-18(27(29)30)5-6-19(20)21-7-8-22(31-21)23(28)26-17-3-1-15(2-4-17)13-16-9-11-25-12-10-16/h1-12,14H,13H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWKHORCXLIXGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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